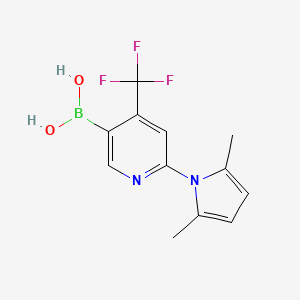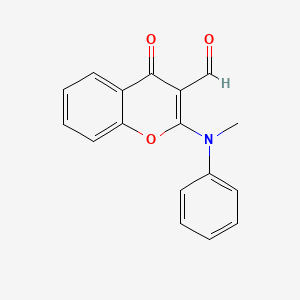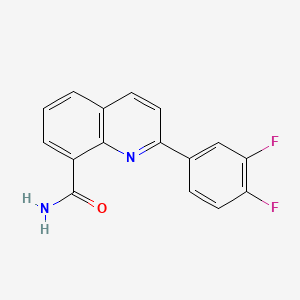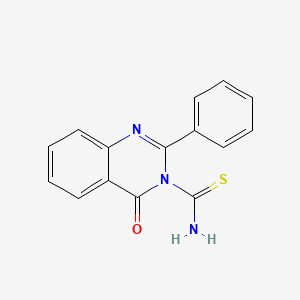
(4-((2-Ethylhexyl)oxy)-2,5-dimethylphenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-((2-Ethylhexyl)oxy)-2,5-dimethylphenyl)boronic acid is an organic compound that belongs to the class of boronic acids Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-((2-Ethylhexyl)oxy)-2,5-dimethylphenyl)boronic acid typically involves the reaction of 4-bromo-2,5-dimethylphenol with 2-ethylhexanol in the presence of a base to form the corresponding ether. This intermediate is then subjected to a borylation reaction using a boron source such as bis(pinacolato)diboron under palladium-catalyzed conditions to yield the desired boronic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
(4-((2-Ethylhexyl)oxy)-2,5-dimethylphenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Reduction: Reduction reactions can convert the boronic acid to the corresponding borane.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Strong nucleophiles such as alkoxides or amines.
Major Products Formed
Oxidation: 4-((2-Ethylhexyl)oxy)-2,5-dimethylphenol.
Reduction: 4-((2-Ethylhexyl)oxy)-2,5-dimethylphenylborane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(4-((2-Ethylhexyl)oxy)-2,5-dimethylphenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in cross-coupling reactions.
Biology: Investigated for its potential as a ligand in the development of enzyme inhibitors.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of boron-containing pharmaceuticals.
Industry: Utilized in the production of advanced materials, including polymers and electronic devices.
Mecanismo De Acción
The mechanism of action of (4-((2-Ethylhexyl)oxy)-2,5-dimethylphenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in the design of enzyme inhibitors, where the boronic acid moiety can interact with the active site of the enzyme, thereby inhibiting its activity. The molecular targets and pathways involved depend on the specific application and the nature of the interacting species.
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic acid: A simpler boronic acid with similar reactivity but lacking the ethylhexyl and dimethyl substituents.
4-(Methoxy)phenylboronic acid: Similar structure but with a methoxy group instead of the ethylhexyl group.
2,5-Dimethylphenylboronic acid: Lacks the ethylhexyl group but retains the dimethyl substituents.
Uniqueness
(4-((2-Ethylhexyl)oxy)-2,5-dimethylphenyl)boronic acid is unique due to the presence of the bulky ethylhexyl group, which can influence its reactivity and interactions with other molecules. This structural feature can enhance its solubility in organic solvents and its ability to interact with hydrophobic environments, making it particularly useful in certain applications.
Propiedades
Número CAS |
409359-66-6 |
|---|---|
Fórmula molecular |
C16H27BO3 |
Peso molecular |
278.2 g/mol |
Nombre IUPAC |
[4-(2-ethylhexoxy)-2,5-dimethylphenyl]boronic acid |
InChI |
InChI=1S/C16H27BO3/c1-5-7-8-14(6-2)11-20-16-10-12(3)15(17(18)19)9-13(16)4/h9-10,14,18-19H,5-8,11H2,1-4H3 |
Clave InChI |
ASHGDVXEZCGLDC-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=C(C=C1C)OCC(CC)CCCC)C)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Nitro-1-phenyl-1H-pyrazolo[4,3-b]pyridine-3-carboxamide](/img/structure/B11843440.png)
![2-(5-(Cyclopentyloxy)pyridin-3-yl)-2,7-diazaspiro[4.4]nonane](/img/structure/B11843454.png)
![3-Benzyl-2-butyl-3H-imidazo[4,5-c]pyridin-4(5H)-one](/img/structure/B11843455.png)
![3-[Chloro(dimethyl)silyl]propyl benzylcarbamate](/img/structure/B11843462.png)









